molecular formula C6H11N3S2 B1296950 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine CAS No. 33313-08-5

5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine

Cat. No.: B1296950
CAS No.: 33313-08-5
M. Wt: 189.3 g/mol
InChI Key: HUXOOJNOENHCDZ-UHFFFAOYSA-N
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Description

5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine: is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a sec-butylthio group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with sec-butyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sec-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group in the thiadiazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Alkylated or acylated thiadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Medicine: The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its ability to interact with specific biological targets makes it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit essential bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

  • 5-(Cyclohexylthio)-1,3,4-thiadiazole-2-thiol
  • 5-(Cyclopentylthio)-1,3,4-thiadiazole-2-thiol
  • 5-(Benzylthio)-1,3,4-thiadiazole-2-thiol

Comparison: Compared to these similar compounds, 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine is unique due to the presence of the sec-butylthio groupFor instance, the sec-butylthio group may provide enhanced lipophilicity, improving the compound’s ability to interact with lipid membranes and biological targets .

Properties

IUPAC Name

5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-3-4(2)10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXOOJNOENHCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231976
Record name 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33313-08-5
Record name 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33313-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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